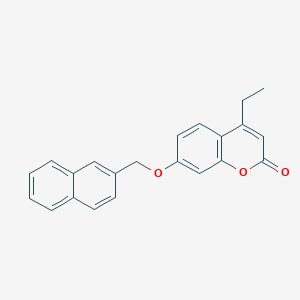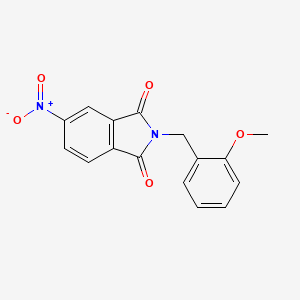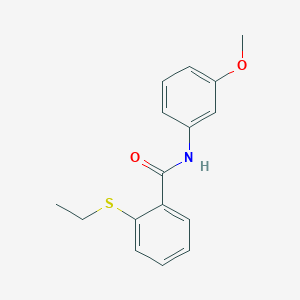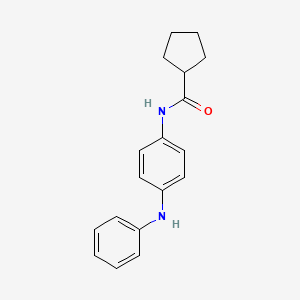![molecular formula C17H18N2O4S B5723232 N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5723232.png)
N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide, also known as MNBA, is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been synthesized and studied extensively for its potential applications in various fields, including medicine, agriculture, and industry.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide has been shown to have various biochemical and physiological effects. N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of microbial pathogens. In addition, N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide has been shown to exhibit strong coloration properties, making it a potential candidate for the development of new dyes and pigments.
Advantages and Limitations for Lab Experiments
N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide has also been shown to have low toxicity, making it a safe candidate for in vitro and in vivo experiments. However, N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide has some limitations for lab experiments. N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide has poor solubility in water, which can limit its use in aqueous solutions. N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide can also be sensitive to light, which can affect its stability over time.
Future Directions
There are several future directions for research on N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide. One potential area of research is the development of N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide derivatives with improved solubility and stability. Another area of research is the investigation of the mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide in more detail. This could involve the identification of specific enzymes and signaling pathways that are targeted by N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide. Additionally, further research is needed to investigate the potential applications of N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide in agriculture and industry, including the development of new herbicides, fungicides, dyes, and pigments.
Synthesis Methods
The synthesis of N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide involves the reaction of 2-methoxy-5-nitroaniline with 2-methylbenzyl mercaptan and acetic anhydride in the presence of a catalyst. The reaction proceeds through an acylation and thiolation process, resulting in the formation of N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide. This synthesis method has been optimized and modified to improve the yield and purity of N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide.
Scientific Research Applications
N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of microbial pathogens.
In agriculture, N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide has been studied for its potential use as a herbicide and fungicide. N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide has been shown to inhibit the growth of various weed and fungal species, making it a promising candidate for crop protection.
In industry, N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide has been investigated for its potential use as a dye and pigment. N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide has been shown to exhibit strong coloration properties, making it a potential candidate for the development of new dyes and pigments.
properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-12-5-3-4-6-13(12)10-24-11-17(20)18-15-9-14(19(21)22)7-8-16(15)23-2/h3-9H,10-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOUHPBXHTUTKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile](/img/structure/B5723165.png)


![N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5723187.png)
![ethyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate](/img/structure/B5723195.png)
![3,7-dibutyryl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5723200.png)
![2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-6H-1,3-oxazin-6-one](/img/structure/B5723213.png)



![1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5723249.png)

